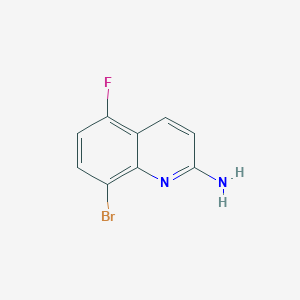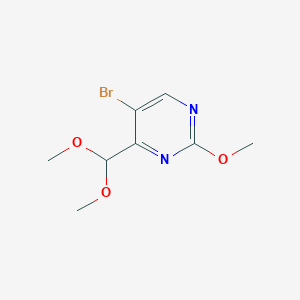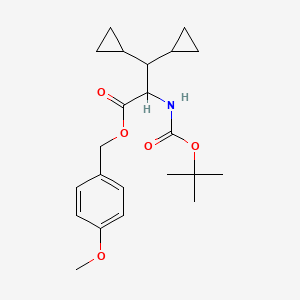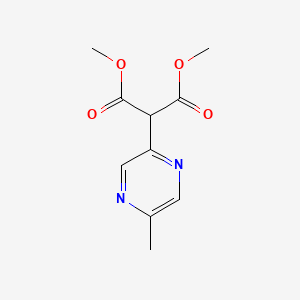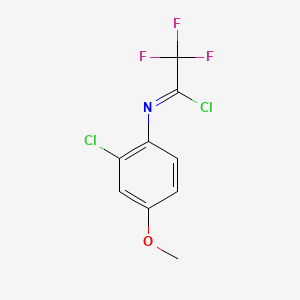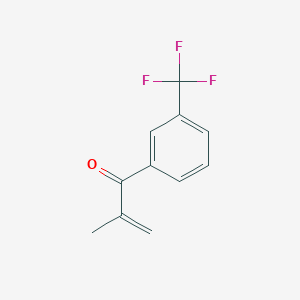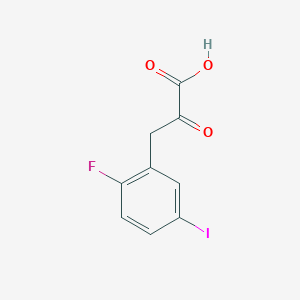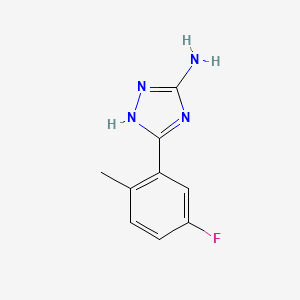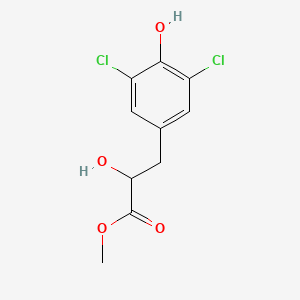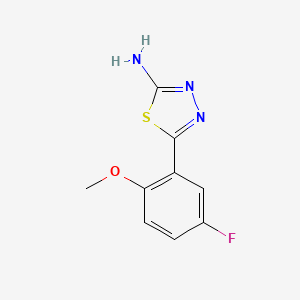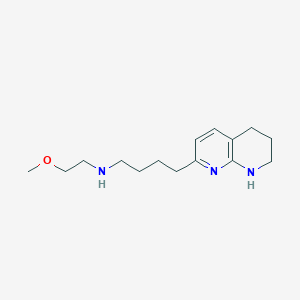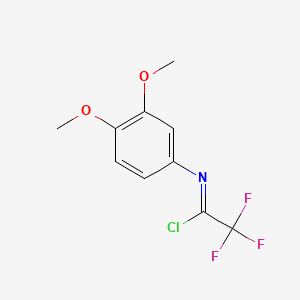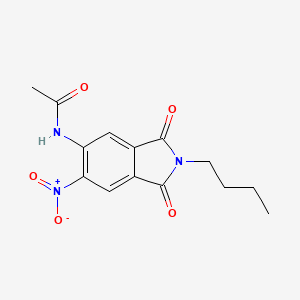
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide: is an organic compound with the molecular formula C14H15N3O5 This compound is characterized by its isoindolinyl core, which is substituted with a butyl group, a nitro group, and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide typically involves the following steps:
Formation of the Isoindolinyl Core: The isoindolinyl core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an amine.
Introduction of the Butyl Group: The butyl group can be introduced via an alkylation reaction using a suitable butylating agent.
Nitration: The nitro group is introduced through a nitration reaction, typically using a mixture of concentrated nitric acid and sulfuric acid.
Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted isoindolinyl derivatives.
科学研究应用
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It interacts with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.
相似化合物的比较
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)acetamide can be compared with other similar compounds, such as:
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
N-(2-Butyl-6-nitro-1,3-dioxo-5-isoindolinyl)benzamide: Similar structure but with a benzamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butyl group, nitro group, and acetamide group makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H15N3O5 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC 名称 |
N-(2-butyl-6-nitro-1,3-dioxoisoindol-5-yl)acetamide |
InChI |
InChI=1S/C14H15N3O5/c1-3-4-5-16-13(19)9-6-11(15-8(2)18)12(17(21)22)7-10(9)14(16)20/h6-7H,3-5H2,1-2H3,(H,15,18) |
InChI 键 |
KFINCMROPIMUDZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)C2=CC(=C(C=C2C1=O)[N+](=O)[O-])NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


